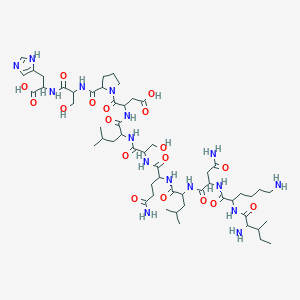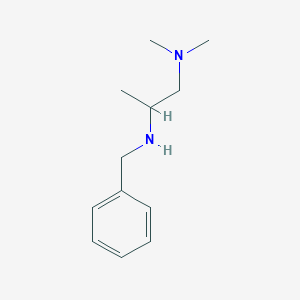
H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH is a synthetic peptide composed of a sequence of amino acids in their DL-forms. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent quality and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfone derivatives, while reduction will result in free thiol groups.
Applications De Recherche Scientifique
H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This binding can trigger a cascade of molecular events, leading to the desired biological outcome. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-DL-Val-Gly-DL-xiIle-DL-Asn-DL-Val-DL-Lys-DL-Cys(1)-DL-Lys-DL-His-DL-Ser-DL-Arg-DL-Gln-DL-Cys(2)-DL-Leu-DL-Lys
- H-DL-Lys-DL-Pro-DL-Val-DL-Asn-DL-xiThr-DL-Phe-DL-Val-DL-Ala-DL-Glu-DL-Ser-DL-Leu-DL-Ala-DL-Asp-DL-Val-DL-Gln-DL-Ala-DL-Val-DL-Cys-DL-Ser-DL-Gln-DL-Lys-OH
Uniqueness
H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its binding affinity to biological targets, stability, and overall biological activity compared to other similar peptides.
Propriétés
IUPAC Name |
3-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[2-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWFYIDIZXNRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H90N16O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
![7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12117040.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)


![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)


![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)
![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)
![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
